Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone
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Overview
Description
Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone: is a complex organic compound with the empirical formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound is characterized by the presence of a biphenyl group, a nitrophenyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone typically involves the reaction of biphenyl-4-ylmethanone with 4-(4-nitrophenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl or piperazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and chemical compounds .
Biology and Medicine: It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of products with specific properties and functions .
Mechanism of Action
The mechanism of action of Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The nitrophenyl group and piperazine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
- (4-Benzyl-piperidin-1-yl)-(4-bromo-phenyl)-methanone
- 1-Biphenyl-4-yl-2-(4-(4-chloro-benzyl)-piperazin-1-yl)-ethanone
- (3-Chloro-phenyl)-(4-(4-nitro-phenyl)-piperazin-1-yl)-methanone
- (4-Ethoxy-phenyl)-(4-(4-fluoro-phenyl)-piperazin-1-yl)-methanone
Uniqueness: Biphenyl-4-yl(4-(4-nitrophenyl)piperazin-1-yl)methanone stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-23(20-8-6-19(7-9-20)18-4-2-1-3-5-18)25-16-14-24(15-17-25)21-10-12-22(13-11-21)26(28)29/h1-13H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWPNHNWEMFWEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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